

# Solubility and stability of 1-Cyclohexyl-2-propen-1-one in various solvents

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## Compound of Interest

Compound Name: 1-Cyclohexyl-2-propen-1-one

Cat. No.: B107354

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## Solubility and Stability of 1-Cyclohexyl-2-propen-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and theoretical considerations regarding the solubility and stability of **1-Cyclohexyl-2-propen-1-one** (also known as cyclohexyl vinyl ketone). Due to the limited availability of specific experimental data for this compound in public literature, this guide combines known properties with information on structurally similar compounds and standardized testing methodologies to offer a robust resource for laboratory professionals.

## Core Concepts: Structure and Properties

**1-Cyclohexyl-2-propen-1-one** possesses a chemical structure that dictates its physicochemical properties. The molecule consists of a cyclohexyl ring attached to a vinyl ketone functional group. This  $\alpha,\beta$ -unsaturated ketone is a key feature, influencing its reactivity and stability.

Key Structural Features:

- **Cyclohexyl Group:** A bulky, non-polar moiety that contributes to the compound's hydrophobicity.

- $\alpha,\beta$ -Unsaturated Ketone: An electrophilic system susceptible to nucleophilic attack, particularly Michael addition. This group is also a chromophore that can absorb UV light, leading to potential photodegradation.

#### Physicochemical Properties:

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>14</sub> O	PubChem
Molecular Weight	138.21 g/mol	PubChem
Appearance	Colorless to pale yellow liquid	-
Odor	Pungent	-

## Solubility Profile

Precise quantitative solubility data for **1-Cyclohexyl-2-propen-1-one** in various solvents is not readily available in the peer-reviewed literature. However, based on its chemical structure, a qualitative and estimated solubility profile can be constructed. The hydrophobic cyclohexyl ring suggests limited aqueous solubility, while the ketone functionality allows for some interaction with polar solvents.

Estimated Solubility of **1-Cyclohexyl-2-propen-1-one**:

Solvent Class	Solvent Example	Estimated Solubility	Rationale
Polar Protic	Water	Limited / Low	The large, non-polar cyclohexyl group dominates the molecule's character, leading to poor miscibility with water.
Ethanol	Soluble	The presence of the carbonyl group allows for hydrogen bonding with the hydroxyl group of ethanol, and the alkyl chain of ethanol can interact with the cyclohexyl ring.	
Methanol	Soluble	Similar to ethanol, the polarity and hydrogen bonding capability of methanol facilitate dissolution.	
Polar Aprotic	Acetone	Soluble	The ketone group of the solute can interact favorably with the ketone group of the solvent.
Acetonitrile	Moderately Soluble	While polar, the interaction may be less favorable than with ketones or alcohols.	
Non-Polar	Dichloromethane	Soluble	Good solubility is expected due to

favorable van der  
Waals interactions.

Toluene

Soluble

The non-polar nature of toluene makes it a suitable solvent for the hydrophobic cyclohexyl moiety.

Hexane

Soluble

Strong van der Waals forces between the non-polar solvent and the cyclohexyl group promote solubility.

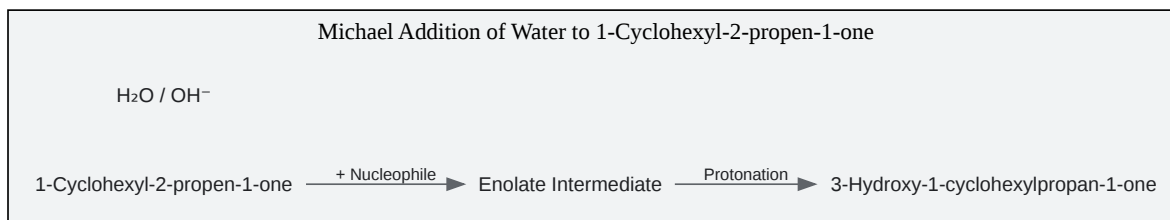
## Stability Characteristics and Degradation Pathways

The stability of **1-Cyclohexyl-2-propen-1-one** is primarily influenced by its reactive  $\alpha,\beta$ -unsaturated ketone moiety. The principal degradation pathways are anticipated to be through nucleophilic addition (Michael Addition) and photodegradation.

### Chemical Stability and Michael Addition

The carbon-carbon double bond in conjugation with the carbonyl group makes the  $\beta$ -carbon electrophilic and susceptible to attack by nucleophiles. This reaction, known as the Michael addition, is a significant pathway for the degradation of  $\alpha,\beta$ -unsaturated ketones in the presence of nucleophiles.

In aqueous environments, particularly under basic conditions, the hydroxide ion can act as a nucleophile, leading to the formation of a  $\beta$ -hydroxy ketone. Similarly, other nucleophiles present in a formulation could potentially react. The reaction is generally catalyzed by either acid or base.



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Caption: Michael Addition Pathway.

## Photostability

$\alpha,\beta$ -Unsaturated ketones are known to be photoreactive. The carbonyl group can absorb ultraviolet (UV) light, leading to the formation of an excited state. This excited state can then undergo various reactions, including isomerization, cycloaddition, or degradation. For vinyl ketone polymers, photodegradation under UV light is a well-documented phenomenon that proceeds through a Norrish type II mechanism, leading to chain scission.[1][2] While **1-Cyclohexyl-2-propen-1-one** is a small molecule, similar photochemical principles apply, and exposure to UV radiation could lead to its degradation.

## Thermal Stability

While specific data is unavailable,  $\alpha,\beta$ -unsaturated ketones are generally considered to be moderately stable at ambient temperatures. However, like many organic compounds, they can be expected to decompose at elevated temperatures. Polymerization may also be a concern upon prolonged heating.

## Experimental Protocols

For researchers requiring precise quantitative data, the following established methodologies are recommended.

# Protocol for Determining Aqueous and Organic Solubility

This protocol is based on the principles outlined in standard methods such as the OECD Guideline for Testing of Chemicals, Section 1, Test No. 105: Water Solubility.

Objective: To determine the solubility of **1-Cyclohexyl-2-propen-1-one** in a specific solvent at a given temperature.

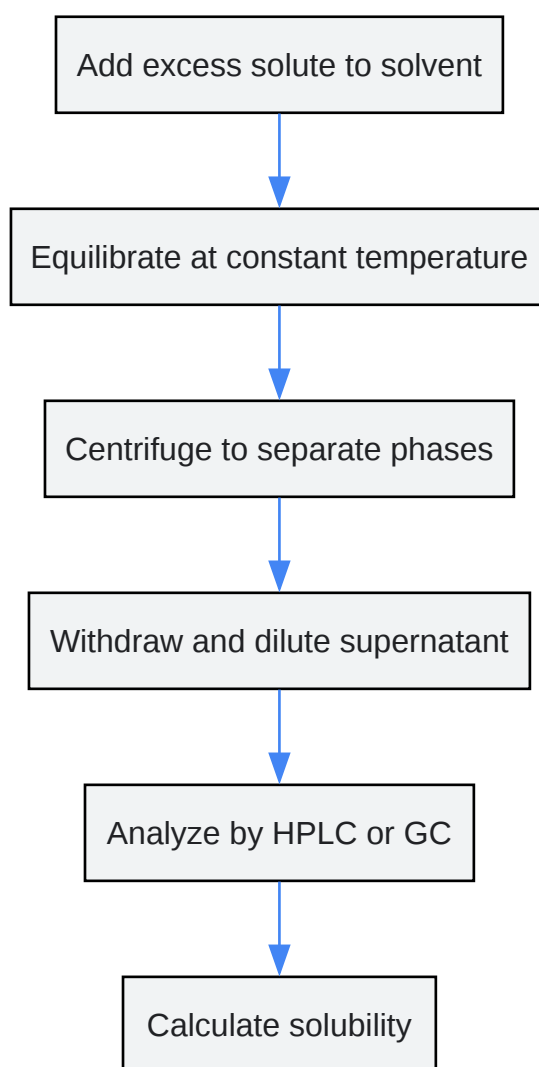
Materials:

- **1-Cyclohexyl-2-propen-1-one**
- Selected solvents (e.g., water, ethanol, acetone, dichloromethane)
- Analytical balance
- Thermostatically controlled shaker or magnetic stirrer
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system
- Volumetric flasks and pipettes

Procedure:

- **Preparation of Saturated Solution:** Add an excess amount of **1-Cyclohexyl-2-propen-1-one** to a known volume of the solvent in a sealed container.
- **Equilibration:** Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** Centrifuge the mixture to separate the undissolved solute from the saturated solution.

- **Sample Analysis:** Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of **1-Cyclohexyl-2-propen-1-one** in the diluted sample using a validated HPLC or GC method.
- **Quantification:** Calculate the original concentration in the saturated solution based on the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.



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Caption: Solubility Determination Workflow.

## Protocol for Assessing Chemical Stability (Hydrolysis)

This protocol is adapted from OECD Guideline for the Testing of Chemicals, Section 1, Test No. 111: Hydrolysis as a Function of pH.

Objective: To evaluate the stability of **1-Cyclohexyl-2-propen-1-one** in aqueous solutions at different pH values.

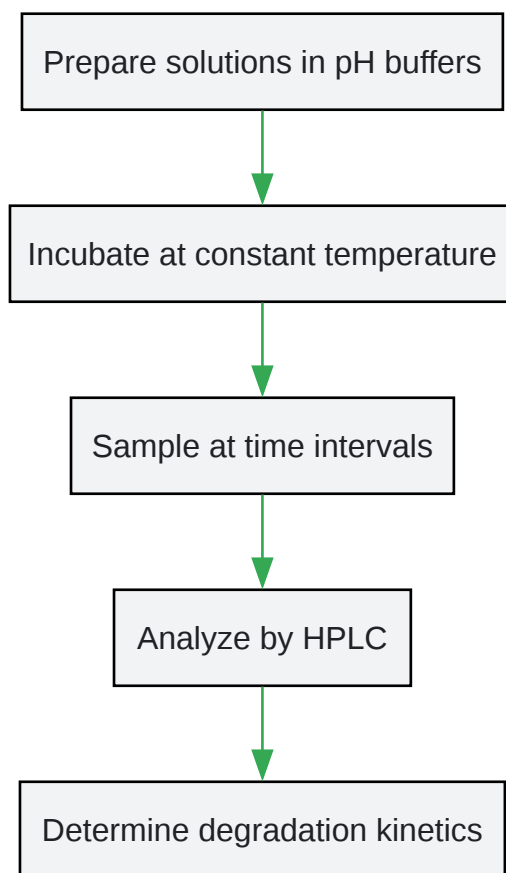
Materials:

- **1-Cyclohexyl-2-propen-1-one**
- Sterile buffer solutions at various pH levels (e.g., pH 4, 7, and 9)
- Thermostatically controlled incubator
- HPLC system with a suitable detector
- Volumetric flasks and pipettes

Procedure:

- **Solution Preparation:** Prepare solutions of **1-Cyclohexyl-2-propen-1-one** in the different pH buffers at a known concentration.
- **Incubation:** Store the solutions in sealed, light-protected containers at a constant temperature (e.g., 25°C or an elevated temperature to accelerate degradation).
- **Time-Point Sampling:** At specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly), withdraw aliquots from each solution.
- **Sample Analysis:** Analyze the concentration of the remaining **1-Cyclohexyl-2-propen-1-one** in each sample using a validated HPLC method.
- **Data Analysis:** Plot the concentration of the compound as a function of time for each pH. Determine the degradation rate constant and the half-life of the compound at each pH.





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Caption: Chemical Stability Testing Workflow.

## Conclusion

**1-Cyclohexyl-2-propen-1-one** is a compound with moderate solubility in organic solvents and limited solubility in water. Its stability is largely governed by the reactivity of the  $\alpha,\beta$ -unsaturated ketone group, which is susceptible to Michael addition and potential photodegradation. For precise quantitative assessments, the experimental protocols outlined in this guide should be followed. This information is critical for researchers and professionals in drug development to ensure the proper handling, formulation, and storage of this compound.

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## References

- 1. Changing Self-Assembly Through Degradation: Phenyl Vinyl Ketone Polymer Nanoparticles Under Light - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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